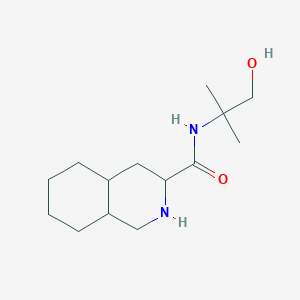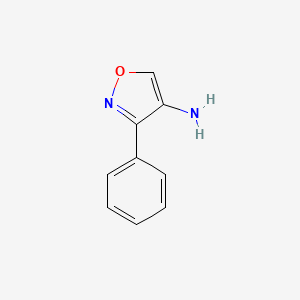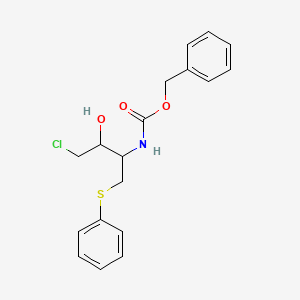
3-Ethyl 3-Methyl 1-Boc-piperidine-3,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl 3-Methyl 1-Boc-piperidine-3,3-dicarboxylate is a chemical compound with the molecular formula C15H25NO6 and a molecular weight of 315.36 g/mol. It is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 3-Methyl 1-Boc-piperidine-3,3-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:
Starting Material: Piperidine derivative
Reagent: tert-Butyl dicarbonate (Boc2O)
Base: Triethylamine
Solvent: Anhydrous dichloromethane
Reaction Conditions: Room temperature, under nitrogen atmosphere
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield . The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl 3-Methyl 1-Boc-piperidine-3,3-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Lithium aluminum hydride in anhydrous ether, reflux
Substitution: Nucleophiles such as amines or alkyl halides, in the presence of a base like sodium hydride, under anhydrous conditions
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted piperidine derivatives
Applications De Recherche Scientifique
3-Ethyl 3-Methyl 1-Boc-piperidine-3,3-dicarboxylate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl 3-Methyl 1-Boc-piperidine-3,3-dicarboxylate involves its interaction with various molecular targets. The Boc group protects the amine functionality, allowing for selective reactions at other sites on the molecule . This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild acidic conditions . The compound’s piperidine ring can engage in hydrogen bonding and hydrophobic interactions, making it a valuable scaffold in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-3-piperidone: Another Boc-protected piperidine derivative used in organic synthesis.
Ethyl 1-Boc-3-piperidinecarboxylate: Similar in structure but with different ester groups, used in similar applications.
1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate: A closely related compound with an additional oxo group, used in pharmaceutical research.
Uniqueness
3-Ethyl 3-Methyl 1-Boc-piperidine-3,3-dicarboxylate is unique due to its specific combination of Boc protection and ester functionalities, which provide a balance of stability and reactivity. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required .
Propriétés
Formule moléculaire |
C15H25NO6 |
|---|---|
Poids moléculaire |
315.36 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O'-ethyl 3-O-methyl piperidine-1,3,3-tricarboxylate |
InChI |
InChI=1S/C15H25NO6/c1-6-21-12(18)15(11(17)20-5)8-7-9-16(10-15)13(19)22-14(2,3)4/h6-10H2,1-5H3 |
Clé InChI |
DGZNMZANSOFJFJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[1-Amino-2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl]-1-adamantyl] hydrogen sulfate](/img/structure/B15124948.png)
![(3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3'H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol](/img/structure/B15124954.png)
![4-Nitrobenzyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15124960.png)
![7-Chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B15124962.png)
![6-(Benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B15124963.png)




![2,4-Dichloro-6,7-dimethyl-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B15125008.png)
![5-[8-Fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoic acid](/img/structure/B15125016.png)
![spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride](/img/structure/B15125021.png)


